2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl acetate
Overview
Description
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl acetate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is derived from acetic acid and 2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-ol, combining the properties of both components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-yl ester typically involves the esterification reaction between acetic acid and 2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-ol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acetic acid in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: 2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-ol and acetic acid.
Reduction: 2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-ol.
Transesterification: A different ester and alcohol.
Scientific Research Applications
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of acetic acid 2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-yl ester depends on its specific application. In general, esters can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-ol: The parent alcohol of the ester.
Acetic acid: The parent acid of the ester.
Other esters: Such as ethyl acetate, methyl acetate, and butyl acetate.
Uniqueness
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl acetate is unique due to its specific structure, which combines the properties of both acetic acid and 2,2-dimethyl-1,2,3,4-tetrahydro-naphthalen-1-ol. This unique structure imparts specific physical and chemical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H18O2 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H18O2/c1-10(15)16-13-12-7-5-4-6-11(12)8-9-14(13,2)3/h4-7,13H,8-9H2,1-3H3 |
InChI Key |
GSZWZMHSWTWZMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2CCC1(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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